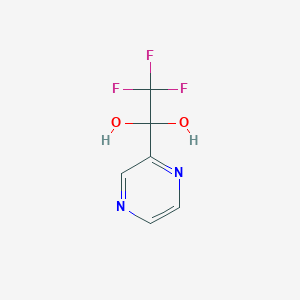
6-Iodoindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoindolizine can be achieved through various methods. One common approach involves the direct iodination of indolizine derivatives. For instance, the lithiation of indolizine followed by treatment with iodine can yield this compound. This method typically requires the use of a strong base like butyllithium (BuLi) and iodine (I2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 6-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex polycyclic structures.
Cross-Coupling Reactions: The iodine atom serves as a good leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Cycloaddition Reactions: Dienophiles and alkynes in the presence of catalysts.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Reactions: Formation of azidoindolizine or cyanoindolizine derivatives.
Cycloaddition Reactions: Formation of polycyclic indolizine derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
科学研究应用
6-Iodoindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, biological markers, and electroluminescent materials.
作用机制
The mechanism of action of 6-Iodoindolizine is largely dependent on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom enhances its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
相似化合物的比较
Indolizine: The parent compound without the iodine substitution.
5-Iodoindolizine: An isomer with the iodine atom at the 5th position.
2-Iodoindolizine: An isomer with the iodine atom at the 2nd position.
Comparison:
Reactivity: 6-Iodoindolizine exhibits unique reactivity due to the position of the iodine atom, which can influence its electronic properties and steric effects.
Biological Activity: The biological activity of this compound may differ from its isomers due to variations in binding affinity and selectivity towards biological targets.
属性
分子式 |
C8H6IN |
|---|---|
分子量 |
243.04 g/mol |
IUPAC 名称 |
6-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
InChI 键 |
SNAVNJNXIGPFSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=C(C=CC2=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
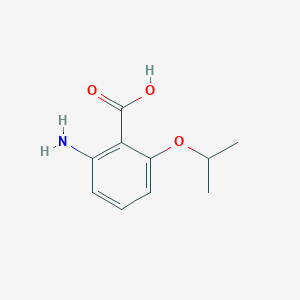
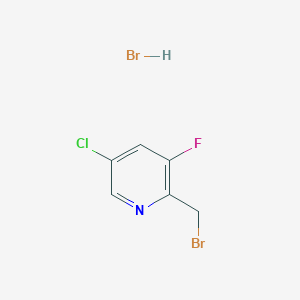
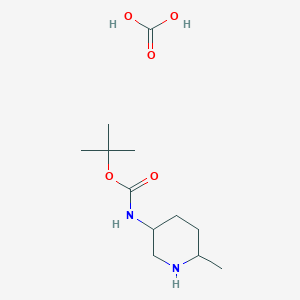
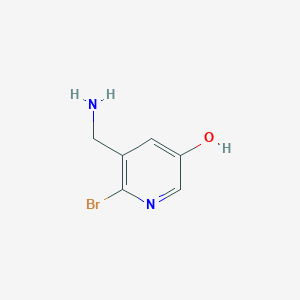
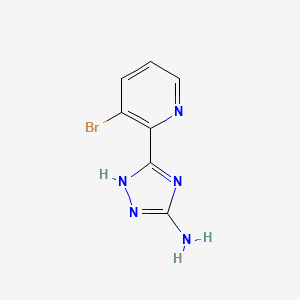
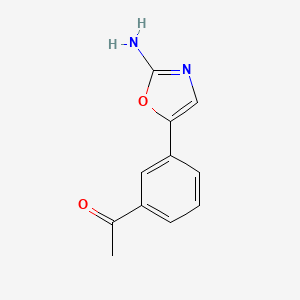
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
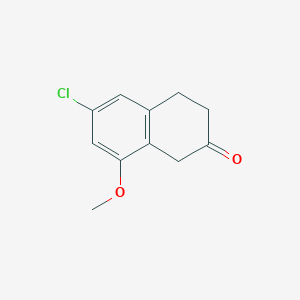
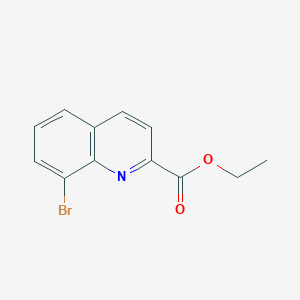
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
